molecular formula C17H14N4O3S B2669525 2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide CAS No. 1798515-98-6

2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide

Katalognummer: B2669525
CAS-Nummer: 1798515-98-6
Molekulargewicht: 354.38
InChI-Schlüssel: FXPLFLQEYLYXHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide features a fused bicyclic core (cyclopenta[b]pyridine) with 2,4-dihydroxy substitutions and a carboxamide group linked to a thiazole ring bearing a pyridin-3-yl moiety.

Eigenschaften

IUPAC Name

4-hydroxy-2-oxo-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c22-14-10-4-1-5-11(10)19-15(23)13(14)16(24)21-17-20-12(8-25-17)9-3-2-6-18-7-9/h2-3,6-8H,1,4-5H2,(H2,19,22,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPLFLQEYLYXHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NC(=O)C(=C2O)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

    Pyridine Derivative Preparation: The pyridine moiety is often introduced through a nucleophilic substitution reaction involving a pyridine derivative and an appropriate leaving group.

    Cyclopenta[b]pyridine Core Construction: This step may involve cyclization reactions, often using palladium-catalyzed cross-coupling reactions to form the cyclopenta[b]pyridine core.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The thiazole and pyridine rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of ketones or aldehydes from hydroxyl groups.

    Reduction: Conversion of carboxamide to amine.

    Substitution: Introduction of various functional groups onto the thiazole or pyridine rings.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research indicates that compounds similar to 2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide exhibit antiviral properties. For example, thiazole derivatives have been studied for their efficacy against various viral infections including HIV and influenza. The mechanism often involves inhibition of viral replication through interaction with viral enzymes or host cell receptors .

Antibacterial Properties

Compounds with similar structural motifs have shown significant antibacterial activity against pathogens such as Mycobacterium species. The thiazole and pyridine components may enhance the compound's ability to penetrate bacterial cell walls and disrupt metabolic processes .

Anticancer Potential

The unique structure of this compound allows it to interact with specific molecular targets involved in cancer cell proliferation. Studies suggest that derivatives can inhibit key enzymes in cancer pathways, leading to reduced tumor growth in vitro and in vivo models .

Synthetic Routes

The synthesis of this compound generally involves multi-step organic reactions:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis.
  • Pyridine Derivative Preparation : Involves nucleophilic substitution reactions.
  • Cyclopenta[b]pyridine Core Construction : Often utilizes palladium-catalyzed cross-coupling reactions.
  • Final Assembly : Combining all fragments to obtain the final product.

Case Study 1: Antiviral Efficacy

A study demonstrated that derivatives similar to the target compound showed significant antiviral activity against HIV by inhibiting reverse transcriptase at low micromolar concentrations (IC50 values around 0.35 µM) .

Case Study 2: Antibacterial Activity

In another investigation, compounds derived from thiazole exhibited potent activity against drug-resistant Mycobacterium tuberculosis strains, suggesting that modifications to the core structure can enhance potency against resistant bacterial strains .

Wirkmechanismus

The mechanism of action of 2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of these targets. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Thiazol-2-yl and Pyridin-3-yl Moieties

Compounds from (e.g., 4d–4i) share the thiazol-2-yl and pyridin-3-yl framework but differ in their core structures and substituents. For example:

  • 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d): Features a benzamide core with morpholinomethyl and dichlorophenyl groups.
  • N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h): Incorporates a dimethylaminomethyl group and isonicotinamide.

Key Comparisons :

  • Core Structure : The target compound’s cyclopenta[b]pyridine core is more rigid and planar compared to the benzamide or isonicotinamide cores in 4d–4i. This may enhance π-π interactions with biological targets.
  • Substituents : The target’s dihydroxy groups are absent in 4d–4i, which instead feature halogenated or amine-modified substituents. These differences likely alter solubility and binding affinity.
Table 1: Structural and Physical Properties of Thiazol-2-yl Analogs
Compound Name Core Structure Substituents Melting Point (°C) Spectral Confirmation (1H/13C NMR, HRMS)
Target Compound Cyclopenta[b]pyridine 2,4-dihydroxy, pyridin-3-yl Not reported Not reported
4d () Benzamide 3,4-dichloro, morpholinomethyl Not reported Yes
4h () Isonicotinamide Dimethylaminomethyl Not reported Yes

Cyclopenta[b]Pyridine Derivatives with Pharmacological Relevance

The Pim kinase inhibitor uzansertib () shares the 6,7-dihydro-5H-cyclopenta[b]pyridine core but has distinct substituents:

  • Substituents: A piperidinyl-amino-hydroxy-methyl group and fluorophenyl-pyridine carboxamide.
  • Activity : Approved for cancer treatment via Pim kinase inhibition .

Key Comparisons :

  • Functional Groups : The target compound lacks uzansertib’s fluorophenyl and piperidinyl groups but includes dihydroxy and thiazole-pyridin-3-yl moieties. These differences may shift selectivity toward alternative kinase targets.
  • Hydrogen Bonding: Uzansertib’s amino-hydroxy-piperidine group enhances solubility and target binding; the target’s dihydroxy groups may serve a similar role but with distinct spatial arrangements.

Tetrahydroimidazo[1,2-a]Pyridine Derivatives

Compounds 2d and 1l () feature tetrahydroimidazo[1,2-a]pyridine cores with cyano, nitro, and ester groups. For example:

  • 2d : Melting point 215–217°C, characterized by NMR and HRMS .
  • 1l : Melting point 243–245°C, with similar analytical confirmation .

Key Comparisons :

  • Rigidity vs.
  • Substituent Effects: Nitro and cyano groups in 2d/1l are electron-withdrawing, whereas the target’s hydroxyl groups are electron-donating, influencing reactivity and interaction profiles.
Table 2: Comparison of Cyclopenta[b]Pyridine and Tetrahydroimidazo[1,2-a]Pyridine Derivatives
Compound Name Core Structure Key Substituents Melting Point (°C) Spectral Data
Target Compound Cyclopenta[b]pyridine 2,4-dihydroxy, thiazole Not reported Not reported
Uzansertib () Cyclopenta[b]pyridine Fluorophenyl, piperidinyl Not reported Not reported
2d () Tetrahydroimidazo[1,2-a]pyridine Nitrophenyl, cyano 215–217 NMR, HRMS

Biologische Aktivität

The compound 2,4-dihydroxy-N-(4-(pyridin-3-yl)thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide is a complex heterocyclic structure that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Structural Characteristics

The compound features several key structural elements:

  • Cyclopenta[b]pyridine core : This bicyclic structure contributes to the compound's unique pharmacological properties.
  • Thiazole and pyridine substituents : These heterocycles are known for their biological activity, enhancing the compound's interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a related thiazole derivative demonstrated significant inhibition of cyclin-dependent kinases (CDK2 and CDK9), leading to G2/M cell cycle arrest and apoptosis in cancer cell lines . The mechanism of action involves modulation of cell cycle-related proteins, suggesting that similar derivatives may exhibit comparable effects.

Antimicrobial Properties

The thiazole moiety in the compound has been associated with antimicrobial activity. Research indicates that compounds containing thiazole structures exhibit effectiveness against Mycobacterium tuberculosis, a major global health threat . The presence of pyridine rings further enhances this activity through improved binding affinity to bacterial targets .

Antiviral Activity

Compounds with similar structures have shown promise as antiviral agents. For example, certain derivatives have been reported to inhibit viral replication effectively, particularly against plant viruses like Tobacco Mosaic Virus (TMV) . The structural modifications in the pyridine and thiazole components are crucial for enhancing antiviral efficacy.

Case Studies and Experimental Data

  • Anticancer Studies :
    • A study involving a thiazole derivative showed IC50 values of 0.004 μM for CDK2 and 0.009 μM for CDK9, indicating potent anticancer activity .
    • In vitro assays confirmed that these compounds led to significant apoptosis in HCT116 cell lines.
  • Antimicrobial Activity :
    • A series of 2-aminothiazoles were evaluated against Mycobacterium tuberculosis, revealing selectivity indices greater than 20 for certain derivatives .
  • Antiviral Efficacy :
    • Derivatives tested against TMV displayed protective effects with efficacy rates exceeding 50% at specific concentrations .

Data Table: Biological Activities of Related Compounds

Compound StructureActivity TypeTarget Organism/PathwayIC50/EC50 Value
Thiazole DerivativeAnticancerCDK2/CDK90.004/0.009 μM
2-AminothiazoleAntimicrobialMycobacterium tuberculosisSI > 20
Pyridinyl ThiazoleAntiviralTobacco Mosaic VirusEC50 > 50%

Q & A

Spectroscopy :

  • 1H/13C NMR : Assign peaks based on chemical shifts (e.g., pyridine protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.0–7.5 ppm) and coupling patterns .
  • IR : Confirm hydroxyl (ν ~3200–3500 cm⁻¹) and carboxamide (ν ~1650–1700 cm⁻¹) functional groups .

Mass spectrometry : Use HRMS (ESI or TOF) to validate molecular weight (e.g., calculated vs. observed m/z within 2 ppm error) .

X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen-bonding networks, as demonstrated for related pyridine-carboxamide derivatives .

Q. What computational tools are suitable for predicting biological targets or binding affinity?

  • Approach :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or enzyme targets (e.g., cyclin-dependent kinases), leveraging the compound’s pyridine-thiazole scaffold .

QSAR modeling : Train models on analogs (e.g., pyrimidine-carboxamide derivatives) to correlate structural features (e.g., logP, polar surface area) with activity .

MD simulations : Assess stability of ligand-receptor complexes (e.g., solvated systems in GROMACS) to prioritize in vitro testing .

Advanced Research Questions

Q. How can synthetic selectivity be improved for the pyridine-thiazole linkage?

  • Strategies :

Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/Cu systems) for regioselective C–N bond formation, as seen in imidazo[1,2-a]pyridine syntheses .

Solvent effects : Test polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity of the thiazole amine during carboxamide coupling .

Protecting groups : Temporarily mask hydroxyl groups (e.g., with tert-butyldimethylsilyl) to prevent undesired side reactions .

Q. How should contradictory data between theoretical and experimental spectra be resolved?

  • Analysis framework :

Re-examine purity : Verify via HPLC (≥98% purity) to rule out impurities affecting NMR/IR signals .

Dynamic effects : Consider tautomerism (e.g., keto-enol equilibria in dihydroxy groups) or solvent-induced shifts in NMR spectra .

DFT calculations : Simulate NMR chemical shifts (Gaussian 09) and compare with experimental data to identify conformational discrepancies .

Q. What strategies bridge in vitro and in vivo efficacy studies for this compound?

  • Methodology :

ADME profiling :

  • Solubility : Use shake-flask method in PBS (pH 7.4) or simulated biological fluids .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and analyze via LC-MS .

Q. Pharmacodynamic models :

  • 3D cell cultures : Test efficacy in spheroid or organoid models (e.g., cancer cell lines) to mimic tissue complexity .
  • Zebrafish assays : Evaluate bioavailability and toxicity in transparent embryos for real-time imaging .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.